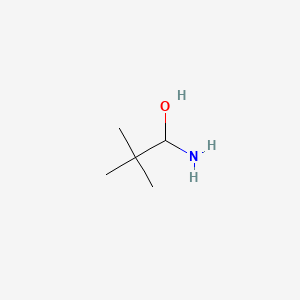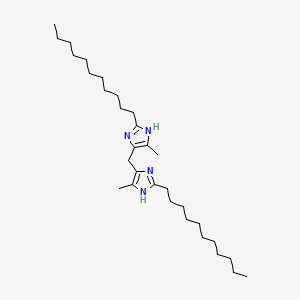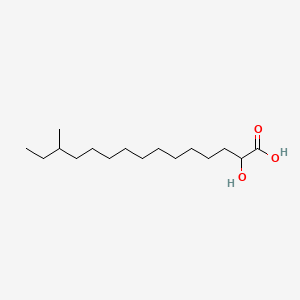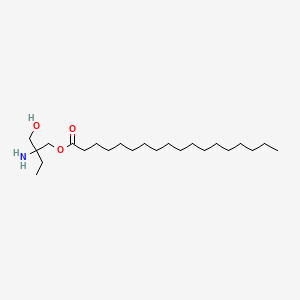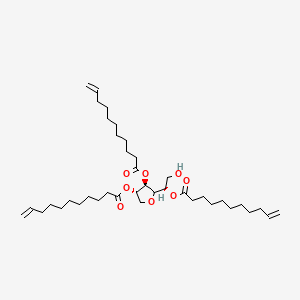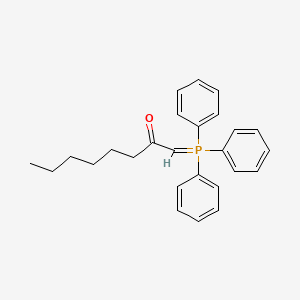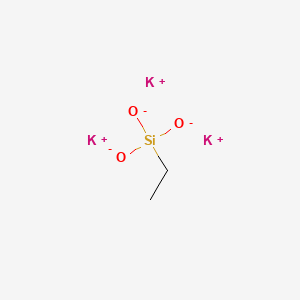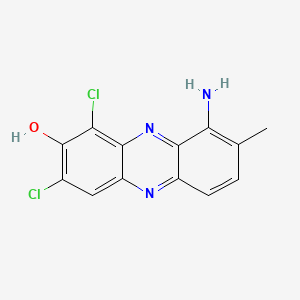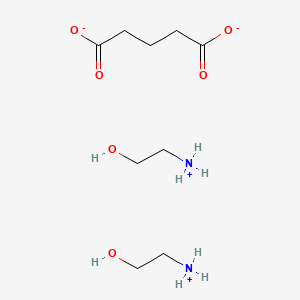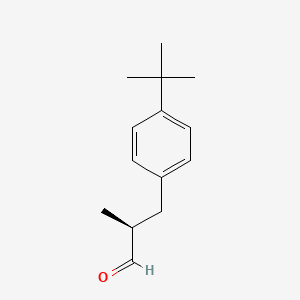
4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol: is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group attached to a phenyl ring, and a pyrrolyl group bonded to a methanol moiety . It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is used as a building block for the synthesis of more complex molecules . It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities . It is also employed in the development of fluorescent probes for imaging applications .
Medicine: In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities . It is also studied for its role in drug delivery systems .
Industry: Industrially, this compound is used in the manufacture of specialty chemicals and materials . It is also utilized in the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)ether
Comparison: Compared to its similar compounds, 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical and biological properties . This compound exhibits different reactivity and solubility profiles, making it suitable for specific applications that its analogs may not be able to fulfill .
Eigenschaften
Molekularformel |
C13H14FNO |
|---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
(4-fluoro-3-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChI-Schlüssel |
HLCPIKHKMWFOKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CN2C)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


